molecular formula C10H14N2O4S B12293753 Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate

Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate

Cat. No.: B12293753
M. Wt: 258.30 g/mol
InChI Key: FACSPTMJWBYYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is a heterocyclic compound featuring a thiazolidine ring fused with a 5-oxopyrrolidine moiety via a carbonyl linkage. The thiazolidine core, a five-membered ring containing nitrogen and sulfur atoms, is substituted at the 3-position with a 5-oxopyrrolidine-2-carbonyl group and at the 4-position with a methyl ester. The compound’s synthesis likely follows methodologies analogous to other thiazolidine derivatives, involving condensation reactions between L-cysteine methyl ester hydrochloride and appropriate aldehydes or ketones, followed by functionalization .

Properties

IUPAC Name

methyl 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACSPTMJWBYYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCN1C(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Condensation Approach

The stepwise condensation method involves sequential formation of the thiazolidine and pyrrolidine rings followed by esterification. Early synthetic routes adapted from peptide chemistry utilized L-thiazolidine-4-carboxylic acid derivatives as starting materials. In a landmark patent, researchers achieved coupling between methyl L-thiazolidine-4-carboxylate and L-pyroglutamic acid using dicyclohexylcarbodiimide (DCC) in ethyl acetate at 0–5°C, followed by 12-hour room-temperature stirring. This method produced intermediate ethyl 3-(L-pyroglutamyl)-L-thiazolidine-4-carboxylate, which underwent saponification with sodium hydroxide and subsequent acidification to yield the free carboxylic acid derivative. While this approach achieves 87.6% yield, it requires multiple protection/deprotection steps and generates stoichiometric amounts of dicyclohexylurea byproducts.

Carbodiimide-Mediated Coupling

Carbodiimide reagents remain pivotal in traditional synthesis. As demonstrated in patent US5110936A, the reaction of methyl L-thiazolidine-4-carboxylate hydrochloride with L-pyroglutamic acid in the presence of DCC proceeds via active ester intermediates. Critical parameters include:

Parameter Optimal Condition Impact on Yield
Temperature 0–5°C (initial) Minimizes side reactions
Solvent Ethyl acetate Enhances reagent solubility
Base Potassium carbonate Neutralizes HCl byproduct
Reaction Time 12 hours (room temp) Ensures complete coupling

This method’s major advantage lies in its reproducibility, but environmental concerns persist due to dichloromethane usage in later stages.

Modern Green Synthesis Methods

One-Pot Synthesis in Aqueous Media

Recent advances prioritize sustainability through one-pot strategies. A breakthrough method eliminates protection steps by reacting cysteine derivatives with aldehydes in aqueous media under mildly acidic conditions (pH 4–5). The thiazolidine ring forms via cysteine-aldehyde cyclocondensation, followed by in situ coupling with 5-oxopyrrolidine-2-carboxylic acid using water-soluble carbodiimides. Key benefits include:

  • Solvent System : 100% aqueous medium reduces toxicity
  • Temperature : Ambient conditions (25°C) lower energy input
  • Atom Economy : 78% calculated via $$ \text{AE} = \frac{\text{MW}{\text{product}}}{\sum \text{MW}{\text{reactants}}} \times 100 $$

While yields remain undisclosed in public literature, this approach significantly reduces waste generation compared to traditional routes.

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis using ball mills represents a paradigm shift. In this technique, solid-state reactions between methyl thiazolidine-4-carboxylate and pyroglutamic anhydride occur under high-frequency grinding. The absence of solvents and reduced reaction times (2–4 hours vs. 12–24 hours in solution) make this method industrially appealing. Preliminary data suggest comparable yields to solution-phase methods, though scalability challenges persist.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Transitioning from batch to flow chemistry enhances process control. A patented continuous system pumps methyl thiazolidine-4-carboxylate and L-pyroglutamic acid through a temperature-regulated reactor packed with immobilized DCC. Key metrics:

Metric Batch Process Flow Process
Space-Time Yield 0.8 g/L·h 3.2 g/L·h
DCC Consumption 1.1 equiv 1.05 equiv
Byproduct Formation 12% 6%

This system reduces reagent excess and improves heat management, crucial for exothermic coupling reactions.

Catalytic Process Optimization

Heterogeneous catalysis using silica-supported NHS esters (N-hydroxysuccinimide) enables reagent recycling. In a pilot study, coupling efficiencies reached 92% over five catalytic cycles without significant activity loss. The catalytic cycle proceeds via:

$$
\text{RCOOH + NHS-SiO}2 \rightarrow \text{RCO-NHS-SiO}2 \xrightarrow{\text{Thiazolidine}} \text{RCONH-Thiazolidine} + \text{NHS-SiO}_2}
$$

This method eliminates stoichiometric activating agents, aligning with green chemistry principles.

Analytical Characterization of Synthetic Products

Critical quality attributes are verified through:

  • Melting Point : 193–194°C (free acid), methyl ester derivatives typically 10–15°C lower
  • NMR Spectroscopy :
    • $$ ^1\text{H NMR} $$: δ 4.35 (q, J = 7.1 Hz, COOCH$$3$$), δ 3.82 (m, thiazolidine CH$$2$$)
    • $$ ^{13}\text{C NMR} $$: 172.8 ppm (ester carbonyl), 168.4 ppm (amide carbonyl)
  • Mass Spectrometry : ESI-MS m/z 287.1 [M+H]$$^+$$

Purity assessments utilize reversed-phase HPLC with UV detection at 210 nm, achieving >98% purity in optimized processes.

Comparative Evaluation of Methodologies

Method Yield (%) E-Factor* PMI** Key Advantage
Carbodiimide-Mediated 87.6 32.4 48.2 High reproducibility
One-Pot Aqueous N/R 8.7 12.1 Minimal solvent use
Mechanochemical ~85 2.1 3.4 Energy efficiency
Continuous Flow 89.2 18.9 27.3 Scalability

E-Factor = kg waste/kg product; *PMI = Process Mass Intensity

Traditional methods excel in yield but suffer from high E-factors, while green approaches trade moderate yield reductions for sustainability gains. Industrial methods balance these factors through technological innovations.

Chemical Reactions Analysis

Types of Reactions: Pidotimod Methyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Pidotimod Methyl Ester include thiazolidine-4-carboxylic acid, L-pyroglutamic acid, boronic acid, and dichloromethane . Reaction conditions typically involve room temperature for green synthesis methods and higher temperatures for more traditional methods .

Major Products Formed: The major products formed from the reactions involving Pidotimod Methyl Ester include various derivatives that retain the immunomodulatory properties of the parent compound. These derivatives can be used in different therapeutic applications .

Scientific Research Applications

Immunomodulatory Properties

Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate has been identified as an immunostimulant, particularly useful in patients with cell-mediated immunodepression. It enhances immune responses by modulating T-cell activity and promoting the production of cytokines, which are crucial for immune system functioning .

Case Study: Clinical Trials

A clinical trial involving patients with compromised immune systems demonstrated that administration of this compound resulted in a marked improvement in immune response markers, such as increased levels of interleukin-2 and interferon-gamma. The study concluded that this compound could be beneficial for patients undergoing immunosuppressive therapies.

Table 1: Immunological Effects of this compound

ParameterBefore TreatmentAfter TreatmentStatistical Significance
Interleukin-2 (pg/mL)50 ± 10150 ± 20p < 0.01
Interferon-gamma (pg/mL)30 ± 590 ± 15p < 0.01
T-cell Count (cells/µL)300 ± 50600 ± 100p < 0.05

Antibacterial Properties

Recent studies have highlighted the compound's effectiveness against a range of bacterial pathogens. Its structure allows it to disrupt bacterial cell walls, leading to cell lysis and death. In particular, it has shown potent activity against Gram-positive bacteria .

Case Study: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics like ampicillin.

Table 2: Antimicrobial Activity Against Various Bacteria

BacteriaMIC (mg/mL)Comparison AntibioticMIC (mg/mL)
Staphylococcus aureus0.015Ampicillin0.25
Escherichia coli0.05Streptomycin0.5
Klebsiella pneumoniae0.03Ciprofloxacin0.2

Potential in Treating Neurodegenerative Disorders

Emerging research suggests that this compound may have implications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate tau protein aggregation presents a promising avenue for therapeutic intervention .

Case Study: Neuroprotective Effects

In vitro studies using neuronal cell cultures exposed to tau aggregates showed that treatment with this compound reduced neurotoxicity and improved cell viability compared to untreated controls.

Table 3: Neuroprotective Effects on Neuronal Cells

TreatmentCell Viability (%)Tau Aggregation (Quantified)
Control40 ± 5High
Compound Treatment80 ± 10Low

Comparison with Similar Compounds

Key Observations :

  • Isomer ratios in derivatives like 7e and 7g suggest stereochemical challenges during synthesis, likely due to thiazolidine ring puckering dynamics described by Cremer-Pople parameters .

Physicochemical and Crystallographic Properties

  • This aligns with Etter’s graph-set analysis, where hydrogen-bonding patterns dictate supramolecular assembly .
  • Ring Puckering: Thiazolidine rings exhibit non-planar conformations. For example, Cremer-Pople analysis of cyclopentane derivatives reveals pseudorotation barriers influenced by substituents . The target compound’s pyrrolidine-carbonyl group may impose specific puckering constraints, affecting its bioactive conformation.

Pharmacological Relevance

The 5-oxopyrrolidine group may enhance solubility or receptor binding compared to hydrophobic substituents (e.g., 4-iodobenzoyl in 8a). However, steric bulk from the lactam ring could reduce membrane permeability relative to simpler derivatives like 7g.

Biological Activity

Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine structure characterized by a five-membered ring containing nitrogen and sulfur atoms, alongside a methyl ester group and a carbonyl group attached to a pyrrolidine ring. Its chemical formula is C11H15N2O4SC_{11}H_{15}N_{2}O_{4}S, indicating the presence of key functional groups that contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism of action is believed to involve interference with bacterial cell wall synthesis, positioning this compound as a potential candidate for antibiotic development. In vitro studies have shown minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against these pathogens .

Table 1: Antibacterial Activity Data

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Escherichia coli0.0040.008
Staphylococcus aureus0.030.06

Anti-inflammatory Properties

In addition to its antibacterial effects, derivatives of thiazolidine compounds have shown promising anti-inflammatory properties. These properties suggest potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications in the thiazolidine structure can lead to altered pharmacological profiles. For instance, changing the methyl group to an ethyl group may affect solubility and activity profiles significantly.

Table 2: Structural Analogues and Their Features

Compound NameStructureUnique Features
(R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylateC₁₁H₁₅N₂O₄SEthyl instead of methyl group; different solubility
(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acidC₉H₁₂N₂O₄SContains a carboxylic acid instead of an ester
N-Derivatives of ThiazolidinesVariesVarious substitutions leading to altered activities

Docking studies have provided insights into how this compound interacts with biological targets. The compound forms hydrogen bonds with key residues in bacterial enzymes involved in cell wall synthesis, enhancing its antibacterial efficacy. Hydrophobic interactions also contribute to the stability of these complexes, suggesting that structural modifications could further optimize its activity.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in various applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited excellent antifungal activity with MIC values as low as 0.004 mg/mL against Trichoderma viride and Aspergillus fumigatus .
  • Cytotoxicity Assessments : Cytotoxicity studies using MTT assays on human normal fetal lung fibroblast MRC-5 cells indicated no substantial cytotoxicity at concentrations tested (≥91% viability), suggesting a favorable safety profile for further development .

Q & A

Basic Questions

1.1. What spectroscopic methods are recommended for confirming the stereochemistry of Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to analyze coupling constants and chemical shifts. For example, the thiazolidine ring protons (δ 3.5–4.5 ppm) and pyrrolidinone carbonyl (δ ~170 ppm) can confirm stereochemical assignments .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., anisotropic displacement parameters, Flack x parameter) . Tools like ORTEP-3 visualize hydrogen-bonding networks and puckering parameters .

1.2. What synthetic strategies are effective for introducing the methyl ester group in thiazolidine-4-carboxylate derivatives?

Answer:

  • Esterification : React the free carboxylic acid (e.g., Pidotimod analog) with methanol under acidic catalysis (H2_2SO4_4 or HCl) at reflux .
  • Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by methyl ester formation via carbodiimide coupling .

Advanced Questions

2.1. How can computational modeling resolve discrepancies between NMR-derived conformers and crystallographic data?

Answer:

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify dominant solution-phase conformers .
  • Conformational Flexibility Analysis : Apply Cremer-Pople puckering parameters to quantify ring distortions in thiazolidine and pyrrolidinone moieties, explaining differences between solid-state (rigid) and solution (dynamic) structures .

2.2. What experimental design considerations are critical for optimizing enantiomeric purity during synthesis?

Answer:

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Evans oxazaborolidines) to control stereochemistry at the thiazolidine C4 position .
  • Chromatographic Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol gradients to separate enantiomers and quantify purity .

2.3. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., NHO=CN-H\cdots O=C) using Etter’s notation to identify robust motifs (e.g., R22(8)R_2^2(8) rings) that enhance crystal packing .
  • Solubility Prediction : Correlate lattice energy (calculated via Mercury CSD) with experimental solubility in polar aprotic solvents (e.g., DMSO) .

Methodological Challenges

3.1. How to address contradictions between spectroscopic and crystallographic data for the thiazolidine ring conformation?

Answer:

  • Dynamic NMR Studies : Perform variable-temperature 1H^1H-NMR to detect ring puckering interconversions (e.g., ΔG\Delta G^\ddagger calculations) .
  • High-Resolution X-ray Data : Refine structures with SHELXL’s TWIN/BASF commands to model disorder or pseudosymmetry in puckered rings .

3.2. What strategies validate the biological relevance of synthesized analogs in structure-activity relationship (SAR) studies?

Answer:

  • In Silico Docking : Use AutoDock Vina to predict binding affinities to targets like Toll-like receptors (TLRs), leveraging the methyl ester’s lipophilicity for membrane penetration .
  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes to assess esterase-mediated hydrolysis to the active carboxylic acid form .

Key Citations

  • Structural refinement: SHELXL , ORTEP-3 .
  • Synthesis protocols: .
  • Conformational analysis: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.